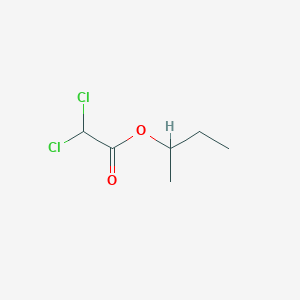
Sec-butyl dichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sec-butyl dichloroacetate is an organic compound with the molecular formula C6H10Cl2O2. It is an ester derived from dichloroacetic acid and sec-butyl alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sec-butyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with sec-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. One such method includes the use of triphosgene as a reagent, which reacts with sec-butyl alcohol in the presence of an organic base catalyst. This method is environmentally friendly and reduces the generation of organic waste .
Analyse Des Réactions Chimiques
Types of Reactions: Sec-butyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dichloroacetic acid and sec-butyl alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction: The compound can be reduced to form sec-butyl chloroacetate or other related compounds.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Dichloroacetic acid and sec-butyl alcohol.
Substitution: Various substituted derivatives.
Reduction: Sec-butyl chloroacetate.
Applications De Recherche Scientifique
Sec-butyl dichloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of dichloroacetate derivatives in treating various diseases, including cancer.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of sec-butyl dichloroacetate and its derivatives involves the inhibition of specific enzymes and metabolic pathways. For example, dichloroacetate, a related compound, inhibits pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased glucose oxidation and reduced lactate production, which is beneficial in cancer therapy .
Comparaison Avec Des Composés Similaires
Sec-butyl dichloroacetate can be compared with other similar compounds, such as:
Butyl dichloroacetate: Similar structure but different alkyl group.
Methyl dichloroacetate: Smaller alkyl group, different physical and chemical properties.
Ethyl dichloroacetate: Intermediate alkyl group size, different reactivity.
Uniqueness: The presence of the sec-butyl group provides distinct steric and electronic effects compared to other alkyl groups .
Propriétés
Numéro CAS |
62223-12-5 |
|---|---|
Formule moléculaire |
C6H10Cl2O2 |
Poids moléculaire |
185.05 g/mol |
Nom IUPAC |
butan-2-yl 2,2-dichloroacetate |
InChI |
InChI=1S/C6H10Cl2O2/c1-3-4(2)10-6(9)5(7)8/h4-5H,3H2,1-2H3 |
Clé InChI |
IQYVZHJFEAIITM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione](/img/structure/B12005002.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12005006.png)
![2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12005020.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B12005025.png)
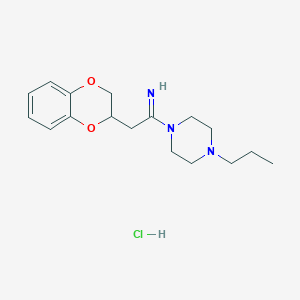
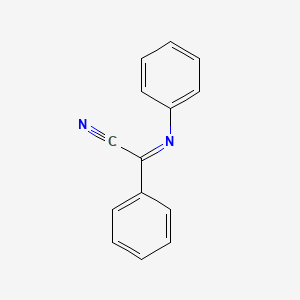
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12005046.png)


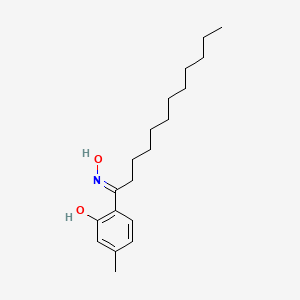

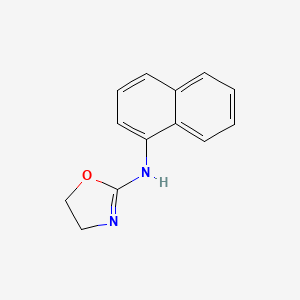
![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)

